Cas no 139548-02-0 (3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)pyridin-2(1H)-one)
![3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)pyridin-2(1H)-one structure](https://it.kuujia.com/scimg/cas/139548-02-0x500.png)
139548-02-0 structure
Nome del prodotto:3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)pyridin-2(1H)-one
3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)pyridin-2(1H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)pyridin-2(1H)-one
- 3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)-1H-pyridin-2-one
- DTXSID60161085
- L-698,680
- 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-hydroxymethyl-2(1H)-pyridinone
- 3-(2-(2-BENZOXAZOLYL)ETHYL)-5-ETHYL-6-(HYDROXYMETHYL)-2(1H)-PYRIDINONE
- 2(1H)-Pyridinone, 3-(2-(2-benzoxazolyl)ethyl)-5-ethyl-6-(hydroxymethyl)-
- L 698680
- UNII-691N7N7EK2
- OOWYYMHQCRLNSR-UHFFFAOYSA-N
- 691N7N7EK2
- 3-(2-(Benzoxazol-2-yl)ethyl)-5-ethyl-6-hydroxymethylpyridin-2-(1H)-one
- 3-(2-(benzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-(hydroxymethyl)pyridin-2(1H)-one
- L-698680
- SCHEMBL9449230
- 139548-02-0
- 3-(2-(benzoxazol-2-yl)ethyl)-5- ethyl-6-hydroxymethylpyridin-2-(1H)-one
- AKOS040752327
- L 698,680
-
- Inchi: InChI=1S/C17H18N2O3/c1-2-11-9-12(17(21)19-14(11)10-20)7-8-16-18-13-5-3-4-6-15(13)22-16/h3-6,9,20H,2,7-8,10H2,1H3,(H,19,21)
- Chiave InChI: OOWYYMHQCRLNSR-UHFFFAOYSA-N
- Sorrisi: CCC1=C(NC(=O)C(=C1)CCC2=NC3=CC=CC=C3O2)CO
Proprietà calcolate
- Massa esatta: 298.13184
- Massa monoisotopica: 298.132
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 498
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 75.4Ų
Proprietà sperimentali
- Densità: 1.222
- Punto di ebollizione: 561.2°C at 760 mmHg
- Punto di infiammabilità: 293.2°C
- Indice di rifrazione: 1.598
- PSA: 75.36
3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)pyridin-2(1H)-one Letteratura correlata
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
139548-02-0 (3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)pyridin-2(1H)-one) Prodotti correlati
- 899981-62-5(5-amino-1-(3-bromophenyl)methyl-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2228820-02-6(2-1-(2-chloro-1,3-thiazol-5-yl)cyclopropyl-2-methoxyacetic acid)
- 1184003-54-0(2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde)
- 3042-22-6(2-Phenyl-1H-pyrrole)
- 1049730-98-4(3-Bromo-N,N-dimethyl-4-(trifluoromethoxy)aniline)
- 1430328-71-4(rel-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid)
- 2228178-35-4(1-Amino-4-(2,4,5-trifluorophenyl)butan-2-ol)
- 151157-50-5(1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid)
- 1696888-13-7(1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane)
- 2413887-07-5((2,6-dimethoxyphenyl)methyl(methyl)amine hydrochloride)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
